molecular formula C17H14N2O5 B4182328 N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4182328
M. Wt: 326.30 g/mol
InChI Key: UBJDZBFWKFWUPU-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide: is a complex organic compound with a molecular formula of C17H14N2O5. This compound is characterized by the presence of a benzofuran ring, a nitrophenyl group, and a methoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline, followed by its reaction with 3-methyl-1-benzofuran-2-carboxylic acid chloride under basic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), alkyl halides.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)acetamide
  • N-(4-methoxy-2-nitrophenyl)benzamide
  • N-(4-methoxy-2-nitrophenyl)hexadecanamide

Comparison: N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds. The benzofuran ring enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-10-12-5-3-4-6-15(12)24-16(10)17(20)18-13-8-7-11(23-2)9-14(13)19(21)22/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJDZBFWKFWUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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